![molecular formula C24H30N2O2 B2592454 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide CAS No. 851403-16-2](/img/structure/B2592454.png)

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

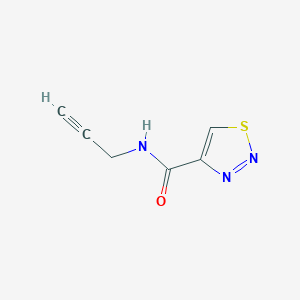

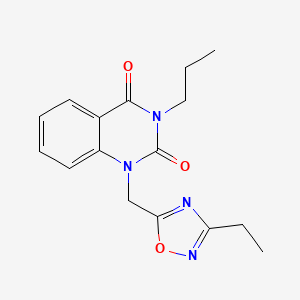

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide, also known as DAC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of adamantane, a hydrocarbon that is commonly used in the synthesis of drugs and other organic compounds. DAC has been found to have several unique properties that make it a promising candidate for research in the fields of medicine, chemistry, and biology.

Aplicaciones Científicas De Investigación

Antiviral Research

This compound has been explored for its antiviral properties, particularly against influenza viruses. Microwave-assisted synthesis methods have been applied to create derivatives carrying an adamantyl moiety, with some showing potent inhibitory effects against influenza A and B viruses, suggesting potential use as influenza virus fusion inhibitors (Göktaş et al., 2012).

Synthesis Methods

The synthesis and properties of related adamantane derivatives have been a focus of study. For example, the catalytic synthesis of N-aryladamantane-1-carboxamides using phosphorus trichloride offers a methodology for producing these compounds efficiently (Shishkin et al., 2020). Another research avenue involves the synthesis of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates, highlighting the compound's utility in chemical synthesis (D’yachenko et al., 2019).

Anticancer Activity

Derivatives of this compound have been synthesized and tested for their growth inhibitory properties against various cancer cell lines. Some derivatives exhibited potent cytotoxic activities, making them candidates for further exploration as anticancer agents (Deady et al., 2003).

Neuroprotective Agents

Exploratory studies into fluorescent heterocyclic adamantane amines, aiming to develop novel fluorescent ligands for neurological assays, have indicated multifunctional neuroprotective activity. These activities include inhibition of N-methyl-d-aspartate receptor/ion channel, calcium channels, and nitric oxide synthase, suggesting their potential application in neuroprotection (Joubert et al., 2011).

Material Science

In material science, new polyamides containing adamantyl and diamantyl moieties have been synthesized, demonstrating significant physical properties such as high glass transition temperatures and good mechanical strength, indicating their potential application in high-performance materials (Chern et al., 1998).

Propiedades

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c1-14-5-20-10-19(22(27)26-21(20)6-15(14)2)3-4-25-23(28)24-11-16-7-17(12-24)9-18(8-16)13-24/h5-6,10,16-18H,3-4,7-9,11-13H2,1-2H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSBNDBRILOHHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592371.png)

![N-cyclohexyl-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2592372.png)

![4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine](/img/structure/B2592374.png)

![N-(2,4-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592375.png)

![Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate](/img/structure/B2592381.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592385.png)

![(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide](/img/structure/B2592387.png)

![4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B2592390.png)

![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2592391.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate](/img/structure/B2592393.png)